N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a (4-fluorophenyl)(methyl)sulfamoyl group at position 3 and a 1,4-benzodioxin ring at position 2. Key features include:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S2/c1-23(15-5-2-13(21)3-6-15)30(25,26)18-8-11-29-19(18)20(24)22-14-4-7-16-17(12-14)28-10-9-27-16/h2-8,11-12H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOQHVAJNATYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the thiophene and sulfamoyl groups. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: The compound may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfamoyl group, for instance, may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Scaffold Hopping : demonstrates that benzodioxin-containing scaffolds retain bioactivity even with structural variations (e.g., EGNN model predictions). This supports the target compound’s design rationale, where the thiophene-sulfamoyl combination may optimize binding .
- Sulfamoyl vs. Sulfonyl: The methyl substitution on the sulfamoyl group in the target compound may enhance lipophilicity and membrane permeability compared to Compound A’s sulfonylamino group .
- Metabolic Stability : The 1,4-benzodioxin ring in the target compound and analogues (e.g., Compound D) is resistant to oxidative metabolism, a critical advantage in drug design .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzodioxin moiety and a thiophene ring, which contribute to its pharmacological properties.
Chemical Structure
The molecular formula for this compound is , and it can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
- Antiproliferative Effects : It has shown potential antiproliferative effects against various cancer cell lines, suggesting its role in cancer therapy.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : The compound has been tested against breast, colon, and lung cancer cell lines. Results indicate significant antiproliferative activity, particularly in specific derivatives of related compounds.
- Mechanistic Insights : Research suggests that the mechanism of action may involve pathways related to apoptosis and cell cycle regulation.
Enzyme Inhibition Studies
The compound has also been investigated for its inhibitory effects on various enzymes:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| α-glucosidase | Competitive | 15.7 |
| Dihydrofolate Reductase (DHFR) | Non-inhibitory | >100 |
These results indicate that while the compound shows moderate inhibition against α-glucosidase, it does not inhibit DHFR, suggesting alternative mechanisms for its biological activity.
Study 1: Antiproliferative Activity
In a study assessing the antiproliferative activity of various synthesized compounds including derivatives of N-(2,3-dihydro-1,4-benzodioxin), it was found that certain modifications significantly enhanced their efficacy against cancer cell lines. The highest activity was observed in compounds with specific fluorinated groups.
Study 2: Enzyme Inhibition Profile
Another research project focused on the enzyme inhibition profile of related compounds. It highlighted that modifications in the benzodioxin structure could lead to varying degrees of enzyme inhibition, emphasizing the importance of structural optimization in drug design.
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Prepare the thiophene-2-carboxamide core via coupling reactions, such as using N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with arylhydrazines in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine .
- Step 2: Introduce the 4-fluorophenyl sulfamoyl group via nucleophilic substitution, ensuring controlled temperature (0–5°C) to avoid side reactions.
- Step 3: Purify intermediates using column chromatography or HPLC, and validate purity via TLC (Rf values) and NMR .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions. For example, the 4-fluorophenyl group shows a singlet at ~7.2–7.4 ppm in NMR, while the dihydrobenzodioxin moiety exhibits distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error .
- Infrared (IR) Spectroscopy: Identify key functional groups, such as sulfonamide (S=O stretching at ~1350–1150 cm) and carboxamide (C=O at ~1650 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data during structural elucidation?
Methodological Answer:
- Cross-Verification: Compare experimental and NMR data with computational predictions (e.g., DFT calculations) .
- 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping signals, particularly for the dihydrobenzodioxin and thiophene rings .
- Isotopic Labeling: Synthesize -labeled analogs to track fluorine coupling effects in complex splitting patterns .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while avoiding precipitation .
- Salt Formation: Explore sodium or hydrochloride salts of the carboxamide group to improve aqueous solubility .
- Micellar Encapsulation: Employ surfactants like Tween-80 at concentrations below critical micelle concentration (CMC) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the sulfamoyl group?
Methodological Answer:
- Analog Synthesis: Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF) to assess electronic effects on bioactivity .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity changes .
- Computational Docking: Use AutoDock Vina to model interactions between modified sulfamoyl groups and active-site residues .
Q. What experimental controls are essential when analyzing the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Light/Temperature Controls: Store samples in amber vials at –80°C to prevent photolytic or thermal decomposition .
- Enzymatic Stability: Include protease inhibitors (e.g., PMSF) in plasma stability assays to distinguish chemical vs. enzymatic breakdown .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Calibration: Re-parameterize docking software (e.g., AMBER) using crystallographic data of related sulfonamide-protein complexes .
- Free Energy Calculations: Apply MM-PBSA/GBSA to account for solvation effects overlooked in initial docking .
- Experimental Replicates: Conduct dose-response assays in triplicate to rule out variability in IC measurements .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill coefficients .
- ANOVA with Post-Hoc Tests: Use Tukey’s HSD to compare cytotoxicity across concentrations, ensuring α ≤0.01 to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
